

# Unveiling the Structure of Titanium(III) Fluoride: A Technical Guide

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## Compound of Interest

Compound Name: *Titanium(III) fluoride*

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This technical guide provides a comprehensive analysis of the crystal structure of **Titanium(III) fluoride** ( $\text{TiF}_3$ ), a violet, paramagnetic solid compound. This document synthesizes crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural arrangement. The information is tailored for professionals in research, science, and drug development who require a deep understanding of this inorganic compound.

## Crystallographic Data Summary

**Titanium(III) fluoride** is known to crystallize in at least two different polymorphs: a trigonal (rhombohedral) phase and a cubic phase. The crystallographic data for both structures are summarized below for comparative analysis.

### Table 1: Crystallographic Data for Trigonal Titanium(III) Fluoride (R-3c)

Parameter	Value	Reference
Crystal System	Trigonal	[1]
Space Group	R-3c (No. 167)	[1][2]
Lattice Parameters		
a	5.585 Å	[1]
b	5.585 Å	[1]
c	5.585 Å	[1]
$\alpha$	59.07°	[3]
$\beta$	59.07°	[3]
$\gamma$	59.07°	[3]
Unit Cell Volume	Not explicitly found	
Formula Units (Z)	2	[3]
Calculated Density	2.98 g/cm <sup>3</sup>	[2][4]
Atomic Positions	Ti: (0, 0, 0); ( $\frac{1}{2}$ , $\frac{1}{2}$ , $\frac{1}{2}$ )	[3]
F: ( $x$ , $\frac{1}{2}-x$ , $\frac{1}{4}$ ); ( $\frac{1}{2}-x$ , $\frac{1}{4}$ , $x$ ); ( $\frac{1}{4}$ , $x$ , $\frac{1}{2}-x$ ) with $x = -0.183$	[3]	
Coordination Geometry	Octahedral for Ti	[2]
Bond Distances	Ti-F: 1.97 Å	[3]
F-F: 2.78 Å, 2.79 Å	[3]	

**Table 2: Crystallographic Data for Cubic Titanium(III) Fluoride (Pm-3m)**

Parameter	Value	Reference
Crystal System	Cubic	[5]
Space Group	Pm-3m (No. 221)	[5]
Lattice Parameters		
a	3.950 Å	[5]
b	3.950 Å	[5]
c	3.950 Å	[5]
$\alpha$	90°	[5]
$\beta$	90°	[5]
$\gamma$	90°	[5]
Structure Type	Perovskite-like	[2]

## Experimental Protocols

The determination of the crystal structure of TiF<sub>3</sub> involves its synthesis followed by characterization using diffraction techniques.

### Synthesis of Titanium(III) Fluoride

A common method for the preparation of **Titanium(III) fluoride** is through the dissolution of titanium metal in hydrofluoric acid.[2] Another reported method involves the reduction of a titanium(IV) precursor. For instance, (NH<sub>4</sub>)<sub>2</sub>TiF<sub>6</sub> can be reduced with aluminum. A more economical process involves the reduction of Ti(IV) to Ti(III) in an acidic solution using metals like iron, manganese, cobalt, nickel, or zinc, followed by precipitation and pyrolysis to yield TiF<sub>3</sub>. [6]

### X-ray Diffraction (XRD) Analysis

The primary technique for elucidating the crystal structure of TiF<sub>3</sub> is X-ray diffraction.

**Sample Preparation:** For powder XRD, the TiF<sub>3</sub> sample is finely ground to ensure random orientation of the crystallites. To mitigate preferred orientation, the sample powder can be

mixed with finely ground silica gel (approximately 50% by volume) as a diluent.[7]

**Data Collection:** Powder diffraction patterns are typically recorded using a diffractometer with a copper X-ray source (Cu K $\alpha$  radiation,  $\lambda = 1.54178 \text{ \AA}$ ).[3][7] A crystal monochromator is often placed between the sample and the detector to reduce background noise.[7]

**Structure Refinement:** The collected diffraction data are processed to determine the peak positions and intensities. The crystal structure, including space group, lattice parameters, and atomic positions, is then refined using crystallographic software. The Miller indices are assigned to each diffraction peak, and the lattice constants are calculated.[7]

## Visualizations

The following diagrams illustrate the crystal structure and the experimental workflow for its analysis.

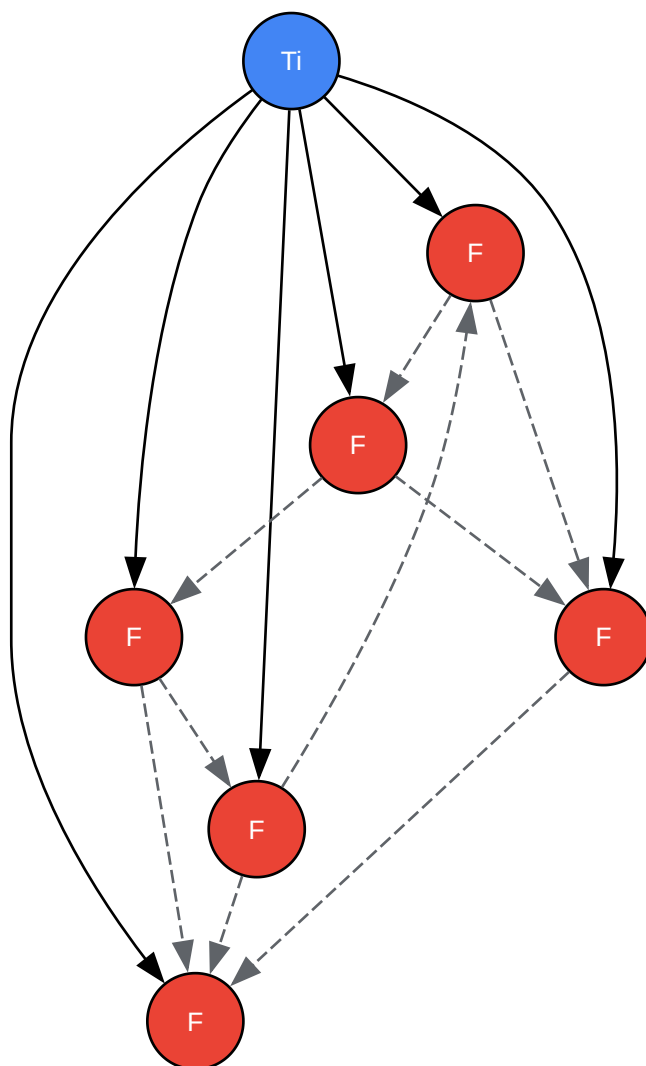


Fig. 1: Unit Cell of Trigonal  $\text{TiF}_3$

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Caption: Coordination of Ti in Trigonal  $\text{TiF}_3$ .

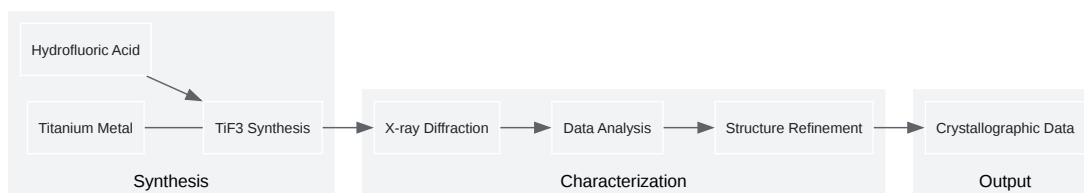


Fig. 2: Workflow for Crystal Structure Analysis

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Caption: Experimental Workflow for TiF3 Analysis.

## Structural Details

In the rhombohedral (trigonal) modification of TiF<sub>3</sub>, each titanium atom is octahedrally coordinated to six fluorine atoms.<sup>[2]</sup> These octahedra are slightly distorted.<sup>[3]</sup> The fluorine atoms are doubly bridging, connecting the titanium centers to form a three-dimensional network. The cubic phase of TiF<sub>3</sub> adopts a defect perovskite-like structure.<sup>[2]</sup>

## Physical and Chemical Properties

**Titanium(III) fluoride** is a violet to purple-red powder.<sup>[2][4]</sup> It is stable in air but oxidizes to Titanium dioxide (TiO<sub>2</sub>) at temperatures above 100 °C.<sup>[2]</sup> It is reported to be insoluble in water and alcohol.<sup>[4]</sup> The compound sublimes at approximately 930°C under vacuum.<sup>[4]</sup>

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